Eseramine
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Overview
Description
Eseramine is an alkaloid . The 1H-nmr spectrum of l-eseramine showed the presence of the C (3a)-Me group, which gave rise to a 3-proton singlet at 8.66τ .
Synthesis Analysis
This compound was first isolated from Calabar beans . It was detected during a two-dimensional paper chromatographic examination of an alkaloidal extract from Calabar beans . A third isolation was effected using column chromatography .Physical and Chemical Properties Analysis
This compound has a melting point of 238–240 °C . The melting point was determined as either 216–218 °C (Kofler block) or 240–242 °C (capillary tube), showing an interesting example of variation in melting point depending upon the conditions of its determination .Scientific Research Applications
Neuroprotective Mechanisms
Eseramine has been investigated for its neuroprotective effects. A study by Chang et al. (2009) explored the mechanisms underlying the inhibitory effects of puerarin, a major isoflavonoid derived from this compound, on inflammatory and apoptotic responses. They found that puerarin could be a potent neuroprotective agent for focal cerebral ischemia in vivo. This effect might be mediated by inhibiting hypoxia-inducible factor-1α (HIF-1α) and tumor necrosis factor-α (TNF-α) activation, thereby reducing inflammatory responses and apoptosis formation (Chang et al., 2009).
Cardiovascular Effects
Studies on this compound have also focused on its impact on cardiovascular health. For instance, an acute toxicity study and effects of sesame (Sesamum radiatum) aqueous leaf extract (ESera) on rabbit's electrocardiogram showed that ESera induced negative inotrope and chronotrope actions, suggesting potential pharmacological properties for treating cardiovascular diseases (Konan et al., 2012).
Antioxidant Properties
The antioxidant properties of this compound are another area of interest. A study by Kasprzyk-Hordern et al. (2008) introduced ultra performance liquid chromatography–electrospray tandem mass spectrometry for determining pharmaceuticals, personal care products, and illicit drugs in surface water and wastewater, showcasing the potential of this compound in pharmacological research (Kasprzyk-Hordern et al., 2008).
Therapeutic Potential in Endometriosis
The therapeutic potential of this compound in treating endometriosis has been explored. Wang et al. (2011) found that puerarin suppressed the invasion and vascularization of endometriotic tissue stimulated by 17β-estradiol. This indicates that puerarin could be a potential drug for endometriosis treatment (Wang et al., 2011).
Electrophysiological Properties
The effect of this compound on electrophysiological properties has been studied as well. A research by Konan et al. (2008) on the nitric oxide pathway-mediated relaxant effect of aqueous sesame leaves extract in guinea-pig isolated aorta smooth muscle revealed that ESera caused concentration-dependent relaxations, indicating its potential use for cardiovascular disease treatments (Konan et al., 2008).
Properties
CAS No. |
6091-57-2 |
---|---|
Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
[(3aS,8bS)-4,8b-dimethyl-3-(methylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H22N4O3/c1-16-7-8-20(14(21)17-2)13(16)19(4)12-6-5-10(9-11(12)16)23-15(22)18-3/h5-6,9,13H,7-8H2,1-4H3,(H,17,21)(H,18,22)/t13-,16-/m0/s1 |
InChI Key |
PYEMNABYODPRPP-BBRMVZONSA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |
SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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